molecular formula C26H26N4O4 B2384277 ethyl 2-(2-(3-isopropyl-4-oxo-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-5(4H)-yl)acetamido)benzoate CAS No. 1251615-81-2

ethyl 2-(2-(3-isopropyl-4-oxo-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-5(4H)-yl)acetamido)benzoate

Cat. No.: B2384277
CAS No.: 1251615-81-2
M. Wt: 458.518
InChI Key: KYXLIFSXPGNGOQ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(3-isopropyl-4-oxo-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-5(4H)-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C26H26N4O4 and its molecular weight is 458.518. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compounds in Asymmetric Synthesis

Hirai et al. (1992) explored the asymmetric intramolecular Michael reaction to construct chiral building blocks for enantioselective alkaloid synthesis. Their work demonstrates the potential of utilizing related heterocyclic compounds in the synthesis of complex organic molecules with specific optical properties (Hirai, Terada, Yamazaki, & Momose, 1992).

Supramolecular Architecture

Pietrzak et al. (2018) characterized novel crystal structures of related ethyl phosphonamidate and ethyl phosphonate compounds, contributing to the understanding of supramolecular interactions in azaheterocyclic phosphonates. This research underlines the importance of structural analysis in designing molecules with desired chemical and physical properties (Pietrzak, Modranka, Wojciechowski, Janecki, & Wolf, 2018).

Synthesis and Spectral Analysis

Al-Jallo and At-Biaty (1978) reported on the synthesis and nuclear magnetic resonance (NMR) spectra of 2H-pyrido[1,2-a]pyrimidin-2-ones, providing valuable insights into the characterization and identification of heterocyclic compounds. Their findings aid in the understanding of the structural features and electronic properties of such molecules (Al-Jallo & At-Biaty, 1978).

Antifolate Design and Synthesis

Gangjee et al. (2007) synthesized classical and nonclassical antifolates as potential dihydrofolate reductase (DHFR) inhibitors. This research highlights the application of heterocyclic compounds in the development of antitumor agents, showcasing the therapeutic potential of pyrrolopyrimidine derivatives (Gangjee, Zeng, Talreja, McGuire, Kisliuk, & Queener, 2007).

Molecular Docking and Spectroscopic Study

El-Azab et al. (2016) conducted a comprehensive study involving FT-IR, FT-Raman spectra, and molecular docking of a related compound. Their research provides insights into the molecular stability, electronic properties, and potential biological activity of heterocyclic compounds, suggesting their utility in drug design and material science (El-Azab, Mary, Panicker, Abdel-Aziz, Al-Suwaidan, & Alsenoy, 2016).

Properties

IUPAC Name

ethyl 2-[[2-(4-oxo-7-phenyl-3-propan-2-ylpyrrolo[3,2-d]pyrimidin-5-yl)acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O4/c1-4-34-26(33)19-12-8-9-13-21(19)28-22(31)15-29-14-20(18-10-6-5-7-11-18)23-24(29)25(32)30(16-27-23)17(2)3/h5-14,16-17H,4,15H2,1-3H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYXLIFSXPGNGOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C=C(C3=C2C(=O)N(C=N3)C(C)C)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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